molecular formula C25H17I2N3O2 B10899547 2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10899547
M. Wt: 645.2 g/mol
InChI Key: WVOCCVICNCKYLW-UHFFFAOYSA-N
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Description

2-IODO-N~1~-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound featuring multiple aromatic rings and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N~1~-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the condensation of 2-aminobenzamide with 2-naphthaldehyde under acidic conditions to form the quinazolinone core.

    Coupling Reaction: The final step involves coupling the iodinated quinazolinone with 2-iodobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and quinazolinone moieties.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.

    Substitution: The iodine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.

Major Products

    Oxidation: Products include quinazolinone derivatives with oxidized naphthyl groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-IODO-N~1~-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atoms and aromatic rings facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-IODO-N~1~-[6-IODO-2-(2-PHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
  • 2-IODO-N~1~-[6-IODO-2-(2-THIENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE

Uniqueness

Compared to similar compounds, 2-IODO-N~1~-[6-IODO-2-(2-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to the presence of the naphthyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its electronic properties, making it more suitable for specific industrial applications.

Properties

Molecular Formula

C25H17I2N3O2

Molecular Weight

645.2 g/mol

IUPAC Name

2-iodo-N-(6-iodo-2-naphthalen-2-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C25H17I2N3O2/c26-18-11-12-22-20(14-18)25(32)30(29-24(31)19-7-3-4-8-21(19)27)23(28-22)17-10-9-15-5-1-2-6-16(15)13-17/h1-14,23,28H,(H,29,31)

InChI Key

WVOCCVICNCKYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC=CC=C5I

Origin of Product

United States

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